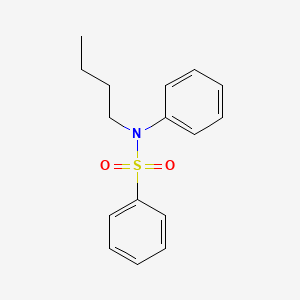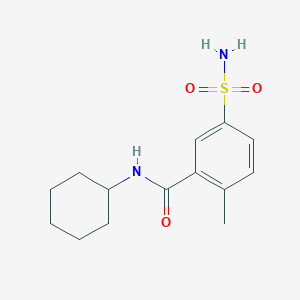![molecular formula C17H25FN2O B4389557 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4389557.png)
2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide
Descripción general
Descripción
2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide, also known as F152A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F152A belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system in the body. In
Aplicaciones Científicas De Investigación
2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit FAAH, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood. By inhibiting FAAH, 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide can increase the levels of endocannabinoids in the body, which may have therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide involves inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in regulating various physiological processes such as pain, inflammation, and mood. By inhibiting FAAH, 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide can increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to produce various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide in lab experiments is its specificity for FAAH inhibition. 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to selectively inhibit FAAH without affecting other enzymes or receptors in the body. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide. One area of interest is its potential therapeutic applications in various disease states. 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide has shown promise in preclinical studies for treating pain, inflammation, anxiety, and depression. More research is needed to determine its efficacy and safety in humans. Another area of interest is its mechanism of action and how it modulates the endocannabinoid system. Understanding the molecular pathways involved in 2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide's effects can lead to the development of more targeted and effective therapies. Finally, there is a need for developing more potent and selective FAAH inhibitors, which can have better pharmacokinetic properties and therapeutic potential.
Propiedades
IUPAC Name |
2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c18-15-9-7-14(8-10-15)11-12-19-17(21)13-20-16-5-3-1-2-4-6-16/h7-10,16,20H,1-6,11-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTGKLISIQZCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389479.png)

![2,2-dimethyl-N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B4389484.png)


![3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4389502.png)

![ethyl 1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4389525.png)
![N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide](/img/structure/B4389535.png)
![N-(tert-butyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B4389546.png)
![1-(3-chloro-2-methylphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4389554.png)
![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4389562.png)
![3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid](/img/structure/B4389577.png)
![N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4389583.png)